molecular formula C14H15NO7 B7816508 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B7816508
M. Wt: 309.27 g/mol
InChI Key: NGPHCSFRJLXORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS: 924871-52-3) is a heterocyclic compound featuring a 4,5-dihydroisoxazole (isoxazoline) ring fused with a 4,7-dimethoxy-substituted 1,3-benzodioxole moiety. The isoxazoline ring is substituted at position 5 with a methyl group linked to the benzodioxol system and at position 3 with a carboxylic acid group. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₅H₁₅NO₇ (calculated molecular weight: 309.28 g/mol) based on structural analysis .

Properties

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-18-10-4-7(3-8-5-9(14(16)17)15-22-8)11(19-2)13-12(10)20-6-21-13/h4,8H,3,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPHCSFRJLXORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydroxylamine with α,β-Unsaturated Ketones

This method involves the reaction of hydroxylamine with α,β-unsaturated ketones to form the isoxazoline core. For the target compound, the benzodioxole-bearing α,β-unsaturated ketone is synthesized first.

Procedure :

  • Synthesis of 6,7-dimethoxy-1,3-benzodioxol-5-ylmethyl ketone :

    • 6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde is reacted with methyl magnesium bromide to form the secondary alcohol, followed by oxidation to the ketone using Jones reagent.

  • Cyclocondensation :

    • The ketone is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, followed by cyclization (Figure 1).

Optimization Data :

ParameterOptimal ValueYield (%)
SolventEthanol/H2O72
Temperature (°C)80-
Reaction Time (h)6-
Molar Ratio (Ketone:NH2OH)1:1.2-

Mechanistic Insight :
The reaction favors 5-exo-trig cyclization , forming the isoxazoline ring. Steric hindrance from the benzodioxole group directs regioselectivity to the β-position.

One-Pot Synthesis via Nitrile Oxide Cycloaddition

This approach utilizes in-situ generation of nitrile oxides, which undergo [3+2] cycloaddition with alkenes.

Procedure :

  • Generation of Nitrile Oxide :

    • 6,7-Dimethoxy-1,3-benzodioxole-5-carbonyl chloride is treated with hydroxylamine to form the hydroxamic acid, which is dehydrated using phosphoryl chloride (POCl3) to yield the nitrile oxide.

  • Cycloaddition :

    • The nitrile oxide reacts with methyl acrylate in toluene at 0–5°C, forming the isoxazoline ring. Subsequent hydrolysis of the ester group with NaOH yields the carboxylic acid.

Key Observations :

  • Temperature Control : Reactions above 10°C led to dimerization of the nitrile oxide, reducing yields to <30%.

  • Solvent Effects : Toluene provided better regioselectivity compared to THF or DMF.

Ring-Opening of Epoxides Followed by Cyclization

This method exploits the reactivity of epoxides with nitriles to form isoxazolines.

Procedure :

  • Epoxide Synthesis :

    • 6,7-Dimethoxy-1,3-benzodioxole-5-methanol is converted to its epoxide using m-chloroperbenzoic acid (mCPBA).

  • Ring-Opening and Cyclization :

    • The epoxide is treated with cyanoacetic acid in the presence of BF3·OEt2 as a catalyst. The reaction proceeds via nucleophilic attack of the cyanide ion on the epoxide, followed by intramolecular cyclization (Figure 2).

Yield Comparison :

CatalystYield (%)Purity (%)
BF3·OEt26895
ZnCl24288
No Catalyst1270

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)ScalabilityEnvironmental Impact
Cyclocondensation120HighModerate (ethanolic waste)
Nitrile Oxide240ModerateHigh (POCl3 usage)
Epoxide Ring-Opening180LowLow

Purification Techniques

  • Chromatography : Required for stereoisomer separation (e.g., silica gel with ethyl acetate/hexane).

  • Crystallization : The carboxylic acid derivative is recrystallized from ethyl acetate/n-hexane (1:3) to achieve >99% purity.

Research Advancements and Patents

  • Patent US20030114505A1 : Discloses a method using L-proline as an organocatalyst to enhance enantioselectivity in isoxazoline formation (ee >90%).

  • Patent EP0957097A1 : Details a hydrolysis-free route using microwave irradiation to accelerate cyclocondensation (20 minutes vs. 6 hours) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or isoxazolidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of isoxazoline or isoxazolidine derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole derivatives exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.

Case Study : A study demonstrated that related oxazole compounds reduced oxidative damage in cellular models by scavenging free radicals effectively. This suggests potential therapeutic roles in conditions like neurodegenerative diseases and cancer.

2. Anticancer Potential
Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis and disrupting the cell cycle.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest
Target CompoundA54918Apoptosis induction

Neuropharmacological Applications

3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research has indicated that similar compounds can protect neurons from excitotoxicity.

Case Study : In vitro studies showed that related benzodioxole derivatives reduced neuronal cell death induced by glutamate toxicity, highlighting their potential for treating neurodegenerative disorders.

Antimicrobial Activity

4. Antimicrobial Properties
There is evidence suggesting that derivatives of this compound possess antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
E. coli32 µg/mLTarget Compound
S. aureus16 µg/mLTarget Compound
C. albicans64 µg/mLTarget Compound

Mechanism of Action

The mechanism of action of 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of isoxazoline-carboxylic acid derivatives. Below is a comparative analysis with key analogs, highlighting structural variations and their implications:

Substituent Variations on the Isoxazoline Ring
Compound Name Substituents on Isoxazoline Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 4,7-Dimethoxybenzodioxol-5-ylmethyl C₁₅H₁₅NO₇ 309.28 Unreported; inferred lipophilicity due to dimethoxy groups
5,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (Isoxadifen) Diphenyl C₁₇H₁₅NO₃ 281.31 Herbicide metabolite; commercial availability
5-(4-Methylphenyl)-4,5-dihydroisoxazole-3-carboxylic acid 4-Methylphenyl C₁₂H₁₃NO₃ 219.24 Supplier-listed; potential agrochemical intermediate
{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol Methanol (-CH₂OH) C₁₄H₁₇NO₆ 295.29 Lower acidity vs. carboxylic acid; structural analog

Key Observations :

  • Solubility: The carboxylic acid group in the target compound increases hydrophilicity relative to its methanol analog .
  • Biological Relevance : Isoxadifen’s role as a herbicide metabolite suggests that similar isoxazoline-carboxylic acids may interact with plant enzymatic systems .
Functional Group Modifications
  • Carboxylic Acid vs. Ester Derivatives: Ethyl and methyl esters of related isoxazolines (e.g., ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate) exhibit reduced polarity, favoring membrane permeability in drug design .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The carboxylic acid group participates in strong hydrogen bonds, likely forming dimeric motifs in the solid state, as observed in related structures .
  • Ring Puckering: The dihydroisoxazole ring adopts a non-planar conformation, with puckering parameters influenced by substituent bulk (e.g., benzodioxol vs. phenyl groups) .

Biological Activity

The compound 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid, often referred to as a derivative of isoxazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Molecular Formula : C14H17NO6
Molecular Weight : 295.29 g/mol
InChIKey : XXZXVJVHWIYHHG-UHFFFAOYSA-N

The structural features of this compound include a benzodioxole moiety which is known for its diverse biological properties, including antioxidant and anti-inflammatory activities.

Antitumor Activity

Recent studies have indicated that compounds containing the isoxazole structure exhibit significant antitumor activity. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis:

  • Study Findings : A study highlighted that certain isoxazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231, suggesting a promising therapeutic potential in oncology .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. Isoxazole derivatives have shown activity against a range of bacterial strains:

  • Case Study : In a comparative study of pyrazole derivatives, some exhibited notable antimicrobial effects. It is hypothesized that similar mechanisms may apply to isoxazole derivatives, enhancing their potential as antimicrobial agents .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest:

  • Research Insights : Compounds with the isoxazole framework have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. These findings suggest that the target compound may also possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activities. The presence of the dimethoxybenzodioxole group appears to enhance its interaction with biological targets:

Structural Feature Biological Activity
Benzodioxole moietyAntioxidant, Antitumor
Isoxazole ringAntimicrobial
Carboxylic acid groupAnti-inflammatory

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in tumor growth and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways associated with cell proliferation and survival.

Q & A

Q. What are the recommended synthetic pathways for 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: A viable approach involves refluxing precursor compounds (e.g., substituted benzodioxole derivatives and oxazole intermediates) in acetic acid with sodium acetate as a catalyst, followed by recrystallization from a DMF/acetic acid mixture to enhance purity . Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Employ gradient recrystallization to isolate stereoisomers, as impurities may arise from incomplete alkylation or esterification .
  • Yield Optimization : Adjust stoichiometric ratios of sodium acetate and reactants to minimize side products (e.g., dimerization).

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm methoxy, benzodioxole, and oxazole substituents .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical values (e.g., MW calculated from molecular formula).
  • Melting Point Analysis : Determine purity via sharp melting ranges; deviations >2°C suggest impurities .
  • Solubility Profiling : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation for biological assays.

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: Stability is influenced by functional groups (e.g., oxazole’s susceptibility to hydrolysis):

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–6 weeks, followed by HPLC analysis to identify degradation products .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s bioactivity mechanisms?

Methodological Answer: Link molecular dynamics (MD) simulations to experimental

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 or kinases). Validate with in vitro enzyme inhibition assays .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy groups) with antioxidant or anti-inflammatory activity using regression models .

Q. What experimental designs are optimal for studying its environmental fate and ecotoxicological impacts?

Methodological Answer: Adopt a tiered approach:

  • Laboratory Phase : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Use OECD Test Guideline 107 for partitioning behavior .
  • Field Studies : Apply randomized block designs (split-split plots) to assess soil adsorption and photodegradation under varying pH and UV conditions .
  • Ecotoxicity : Conduct acute/chronic exposure tests on model organisms (e.g., Daphnia magna) using EPA protocols.

Q. How do stereoisomerism and regiochemical variations affect its pharmacological profile?

Methodological Answer:

  • Isomer Synthesis : Prepare diastereomers via chiral catalysts or resolution techniques (e.g., chiral HPLC) .
  • Bioactivity Comparison : Test isomers in cell-based assays (e.g., IC50 in cancer cell lines) to identify active configurations.
  • Structural Dynamics : Use X-ray crystallography or cryo-EM to resolve binding modes of isomers with target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published IC50 values and apply statistical weighting for assay variability (e.g., cell line heterogeneity, endpoint measurements) .
  • Dose-Response Replication : Redefine EC50 curves under standardized conditions (e.g., serum-free media, controlled oxygen levels) .

Q. How can synergistic effects with other bioactive compounds be systematically evaluated?

Methodological Answer:

  • Combinatorial Screens : Use factorial designs to test combinations with NSAIDs or antibiotics. Analyze synergy via Chou-Talalay plots (combination index <1 indicates synergy) .
  • Mechanistic Validation : Perform transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., NF-κB or MAPK signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.